9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system with both aromatic and heterocyclic components, making it a subject of study for its electronic and photophysical properties.
Preparation Methods
The synthesis of 9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan moiety can be introduced via a Friedel-Crafts acylation reaction, where the furan ring is attached to the acridine core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where its ability to intercalate with DNA could be leveraged for anticancer treatments.
Industry: Its stability and electronic properties make it useful in the development of advanced materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism by which 9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This intercalation is facilitated by the planar structure of the acridine core, which allows it to slide between the base pairs of the DNA helix.
Comparison with Similar Compounds
Similar compounds to 9,9-dimethyl-12-(5-methylfuran-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one include other acridine derivatives and furan-containing compounds. Some examples are:
9,9-Dimethylcarbazine: This compound shares the dimethylated acridine core but lacks the furan ring, making it less versatile in terms of electronic properties.
2-(2-Furanylmethyl)-5-methylfuran: This compound contains the furan moiety but lacks the acridine core, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct electronic and photophysical properties that are not present in the individual components.
Properties
Molecular Formula |
C24H23NO2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
9,9-dimethyl-12-(5-methylfuran-2-yl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C24H23NO2/c1-14-8-11-20(27-14)23-21-16-7-5-4-6-15(16)9-10-17(21)25-18-12-24(2,3)13-19(26)22(18)23/h4-11,23,25H,12-13H2,1-3H3 |
InChI Key |
RXVJKYPXZUCKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.